molecular formula C14H8N4O2 B13332475 5-Nitro-3H-pyrazolo[4,3-a]phenanthridine

5-Nitro-3H-pyrazolo[4,3-a]phenanthridine

Cat. No.: B13332475
M. Wt: 264.24 g/mol
InChI Key: JKBYIWGVODPSLG-UHFFFAOYSA-N
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Description

5-Nitro-3H-pyrazolo[4,3-a]phenanthridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its unique structural features, which include a pyrazole ring fused to a phenanthridine core, and a nitro group at the 5-position. These structural attributes contribute to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-3H-pyrazolo[4,3-a]phenanthridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of arylhydrazines with malononitrile derivatives in the presence of a catalyst such as FeCl3-PVP in a water/PEG-400 medium . This reaction proceeds at room temperature and yields the desired pyrazole-containing compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of green chemistry principles, such as aqueous methods and solvent-free conditions, is often preferred to minimize environmental impact . Advanced techniques like microwave-assisted synthesis and sonochemical procedures can also be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-3H-pyrazolo[4,3-a]phenanthridine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or Raney nickel.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions include amino derivatives, substituted pyrazolo[4,3-a]phenanthridines, and various functionalized analogs .

Comparison with Similar Compounds

Similar Compounds

    Tetrahydro-3H-pyrazolo[4,3-a]phenanthridine: A related compound with a similar core structure but lacking the nitro group.

    5-Amino-3H-pyrazolo[4,3-a]phenanthridine: An amino derivative with different biological properties.

    1-Iodo-5-nitro-3H-pyrazolo[4,3-a]phenanthridine: A halogenated analog with potential for further functionalization

Uniqueness

5-Nitro-3H-pyrazolo[4,3-a]phenanthridine stands out due to its potent inhibitory activity against specific kinases and its ability to induce apoptosis in cancer cells. The presence of the nitro group at the 5-position is a key factor that differentiates it from other similar compounds and contributes to its unique biological activities .

Properties

Molecular Formula

C14H8N4O2

Molecular Weight

264.24 g/mol

IUPAC Name

5-nitro-3H-pyrazolo[4,3-a]phenanthridine

InChI

InChI=1S/C14H8N4O2/c19-18(20)12-5-11-10(7-16-17-11)13-9-4-2-1-3-8(9)6-15-14(12)13/h1-7H,(H,16,17)

InChI Key

JKBYIWGVODPSLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NC3=C(C=C4C(=C23)C=NN4)[N+](=O)[O-]

Origin of Product

United States

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